molecular formula C15H12N4O2S B2703845 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide CAS No. 1280945-19-8

6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide

Cat. No.: B2703845
CAS No.: 1280945-19-8
M. Wt: 312.35
InChI Key: KVYMTUYVPGVOEJ-UHFFFAOYSA-N
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Description

6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a quinazolinone moiety, and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Quinazolinone Formation: The quinazolinone moiety is synthesized by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.

    Coupling Reactions: The final step involves coupling the pyridine and quinazolinone intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
  • 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide exhibits unique properties due to the presence of the pyridine ring, which can enhance its binding affinity and specificity towards certain biological targets

Properties

IUPAC Name

6-methylsulfanyl-N-(4-oxo-3H-quinazolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-22-13-5-2-9(7-16-13)14(20)19-10-3-4-12-11(6-10)15(21)18-8-17-12/h2-8H,1H3,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYMTUYVPGVOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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